N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
The compound N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide features a fused thieno[3,4-c]pyrazole core with a sulfone group (5,5-dioxido), a p-tolyl substituent at position 2, and a 1,3-dioxoisoindolin-2-yl acetamide side chain. Thus, comparisons must rely on structurally related analogs from the literature.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-13-6-8-14(9-7-13)26-20(17-11-32(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPQRJGBWSSZHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex compound belonging to the thienopyrazole class. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 417.5 g/mol. The compound features a thieno[3,4-c]pyrazole core fused with a p-tolyl group and an acetamide moiety. This structural arrangement may influence its interaction with various biological targets, including enzymes and receptors.
Biological Activities
Preliminary studies indicate that compounds in the thienopyrazole class exhibit several biological activities:
- Antimicrobial Activity :
- Anticancer Effects :
-
Enzyme Inhibition :
- The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. Further studies are necessary to elucidate specific enzyme interactions .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various thienopyrazole derivatives, including this compound. The results showed significant activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .
Study 2: Anticancer Activity
In vitro testing of the compound against human breast cancer cells revealed an IC50 value of 27.3 μM, suggesting moderate potency. The mechanism of action appears to involve apoptosis induction in cancer cells .
The biological activity of this compound is likely mediated through:
- Interaction with Cellular Targets : Binding to specific receptors or enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways or caspase activation.
Comparative Analysis
Scientific Research Applications
Biological Evaluation
Preliminary studies indicate that compounds similar to N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exhibit notable biological activities. For instance:
- Anticancer Activity : Studies have shown that compounds within this class may inhibit the growth of various cancer cell lines. For example, derivatives have been tested against SNB-19 and OVCAR-8 cell lines with significant growth inhibition observed (PGIs of 86.61% and 85.26%, respectively) .
- Anticonvulsant Properties : Research has identified potential anticonvulsant activities in related indoline derivatives that may extend to the target compound .
- Antimicrobial Effects : Certain structural analogs have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds in the thienopyrazole class along with their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Pyridinyl-N-(p-tolyl)-thieno[3,4-c]pyrazole | Pyridinyl substituent | Anticancer |
| 2-Chloro-N-(phenyl)-thieno[3,4-c]pyrazole | Chlorine substituent | Antimicrobial |
| 4-Methyl-N-(methylphenyl)-thieno[3,4-c]pyrazole | Methyl groups | Anti-inflammatory |
Case Studies
A case study conducted by Nath et al. (2021) explored the synthesis and biological evaluation of various derivatives containing the thienopyrazole framework. The study highlighted the significant anticonvulsant activities observed in certain derivatives when tested in various animal models . Furthermore, ongoing research aims to expand the understanding of this compound's pharmacokinetics and dynamics through advanced molecular docking studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing key structural motifs with the target molecule, such as thieno-pyrazolones, sulfone groups, and fused heterocyclic systems. Data are drawn from synthetic and spectroscopic studies in the provided evidence.
Structural and Functional Group Analogues
Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Key features : Thiazolo-pyrimidine core, dioxo groups, and a 5-methylfuran substituent.
- Synthesis : 68% yield via condensation of a thiouracil derivative with 2,4,6-trimethylbenzaldehyde in acetic anhydride/acetic acid .
- Spectroscopy :
- IR: NH (3,436 cm⁻¹), CN (2,219 cm⁻¹).
- $^1$H NMR: Distinct =CH proton at δ 7.94 ppm.
- Molecular weight : 386 g/mol (C${20}$H${10}$N$4$O$3$S).
Compound 11b : (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Key features: Similar to 11a but with a 4-cyanobenzylidene group.
- Synthesis : 68% yield, analogous method to 11a.
- Spectroscopy :
- IR: CN stretch at 2,209 cm⁻¹.
- $^1$H NMR: =CH proton at δ 8.01 ppm.
- Molecular weight : 403 g/mol (C${22}$H${17}$N$3$O$3$S).
Compound 12 : 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile
- Key features : Pyrimido-quinazoline core with dioxo and nitrile groups.
- Synthesis : 57% yield via condensation of a thiouracil derivative with anthranilic acid.
- Spectroscopy :
- IR: NH (3,217 cm⁻¹), CN (2,220 cm⁻¹).
- $^1$H NMR: NH proton at δ 9.59 ppm (D$_2$O exchangeable).
- Molecular weight : 318 g/mol (C${17}$H${10}$N$4$O$3$).
Comparative Analysis
| Parameter | Target Compound | Compound 11a | Compound 11b | Compound 12 |
|---|---|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Thiazolo-pyrimidine | Thiazolo-pyrimidine | Pyrimido-quinazoline |
| Key Substituents | p-Tolyl, dioxoisoindolinyl | 2,4,6-Trimethylbenzylidene | 4-Cyanobenzylidene | 5-Methylfuran |
| Molecular Weight | Not available | 386 | 403 | 318 |
| Synthesis Yield | Not available | 68% | 68% | 57% |
| Melting Point (°C) | Not available | 243–246 | 213–215 | 268–269 |
Spectroscopic Trends
- IR Spectroscopy : All analogs show strong CN stretches (~2,200 cm⁻¹) and NH vibrations (~3,200–3,400 cm⁻¹), consistent with the target compound’s nitrile and amide groups .
- NMR Spectroscopy : Substituent-induced chemical shift variations (e.g., =CH protons at δ 7.94–8.01 ppm in 11a/b) highlight the sensitivity of NMR to electronic environments, a principle applicable to the target compound’s p-tolyl and dioxoisoindolinyl groups .
Crystallographic and Hydrogen-Bonding Insights
- Hydrogen Bonding : Etter’s graph-set analysis () predicts that the target’s amide and sulfone groups would form robust hydrogen-bonding networks, akin to those in dioxo-containing analogs like 11a–12 .
Research Implications and Limitations
- Synthetic Challenges : The target compound’s sulfone and dioxoisoindolinyl groups may require specialized reagents (e.g., chloroacetic acid or sodium acetate-mediated condensations, as in ) .
- Data Gaps : Absence of experimental data (e.g., bioactivity, solubility) for the target compound limits direct comparisons. Future studies should prioritize its synthesis and characterization using methodologies validated in analogs .
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,4-c]pyrazole core. Key steps include:
- Cyclocondensation : Reacting substituted thiophene derivatives with hydrazine hydrate under reflux in acetic acid to form the pyrazole ring .
- Sulfonation : Introducing the sulfone group (5,5-dioxido) via oxidation with hydrogen peroxide or m-CPBA .
- Acetamide coupling : Using chloroacetyl chloride followed by reaction with 1,3-dioxoisoindoline in the presence of a base like triethylamine .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to minimize side products.
- Adjust solvent polarity (e.g., DMF for solubility, toluene for reflux) and catalyst (e.g., sodium acetate for cyclization) .
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions. For example, the p-tolyl group’s aromatic protons appear as a singlet (~7.2 ppm), while the thieno-pyrazole protons resonate as doublets in DMSO-d .
- X-ray Crystallography : Employ SHELXL for refinement and validate hydrogen bonding patterns (e.g., N–H···O interactions) to confirm crystal packing .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion ([M+H]) matches the theoretical mass within 5 ppm error .
Advanced: How can challenges in crystallographic data refinement be resolved, particularly for disordered regions?
Methodological Answer:
- Disorder Handling : Use the PART instruction in SHELXL to model split positions for disordered atoms. Apply geometric restraints to maintain bond lengths/angles .
- Validation Tools : Leverage PLATON/CHECKCIF to identify symmetry issues or missed hydrogen bonds .
- Twinned Data : For twinned crystals, apply the TWIN/BASF commands in SHELXL and verify using the Flack parameter .
Basic: What assays are suitable for evaluating the compound’s antioxidant activity?
Methodological Answer:
- DPPH Assay : Measure radical scavenging activity by monitoring absorbance decay at 517 nm. IC values < 50 µM indicate strong activity .
- FRAP Assay : Quantify Fe reduction to Fe at 593 nm. Use ascorbic acid as a positive control .
- Cell-Based Assays : Employ ROS-sensitive dyes (e.g., DCFH-DA) in HEK-293 or RAW 264.7 cells under oxidative stress .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the p-tolyl ring. Compare IC trends in antioxidant assays .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with targets like Keap1-Nrf2. Validate with MD simulations (GROMACS) .
- Data Correlation : Perform multivariate analysis (e.g., PCA or PLS) to link substituent descriptors (Hammett σ) with bioactivity .
Advanced: How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Error Source Identification : Check force field parameters (e.g., AMBER vs. CHARMM) in docking studies. Recalibrate using experimental ligand poses (PDB data) .
- Solvent Effects : Re-run simulations with explicit solvent models (TIP3P water) to account for hydrophobic interactions .
- Experimental Replication : Repeat bioassays under standardized conditions (pH 7.4, 37°C) to rule out variability .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (1:4 to 1:1) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot DMF and precipitate with ice water. Filter and dry under vacuum .
Advanced: How can hydrogen bonding networks in the crystal lattice influence physicochemical stability?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
